molecular formula C12H20O4 B14428812 3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one CAS No. 81840-73-5

3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one

Cat. No.: B14428812
CAS No.: 81840-73-5
M. Wt: 228.28 g/mol
InChI Key: ARHBFJHWTPKGQG-UHFFFAOYSA-N
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Description

3-acetyl-5-(pentoxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring substituted with acetyl and pentoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-(pentoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with acetylating agents and pentoxymethyl groups. One common method includes the acetylation of oxolan-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The pentoxymethyl group can be introduced through a nucleophilic substitution reaction using pentoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of 3-acetyl-5-(pentoxymethyl)oxolan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5-(pentoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxolan-2-one derivatives.

Scientific Research Applications

3-acetyl-5-(pentoxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-5-(pentoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pentoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-one: The parent compound without the acetyl and pentoxymethyl substitutions.

    3-acetyl-oxolan-2-one: Lacks the pentoxymethyl group.

    5-(pentoxymethyl)oxolan-2-one: Lacks the acetyl group.

Uniqueness

3-acetyl-5-(pentoxymethyl)oxolan-2-one is unique due to the presence of both acetyl and pentoxymethyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

81840-73-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

3-acetyl-5-(pentoxymethyl)oxolan-2-one

InChI

InChI=1S/C12H20O4/c1-3-4-5-6-15-8-10-7-11(9(2)13)12(14)16-10/h10-11H,3-8H2,1-2H3

InChI Key

ARHBFJHWTPKGQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1CC(C(=O)O1)C(=O)C

Origin of Product

United States

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